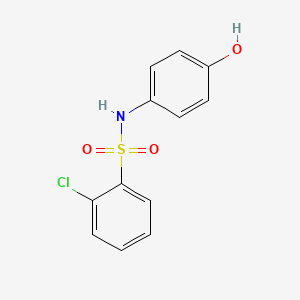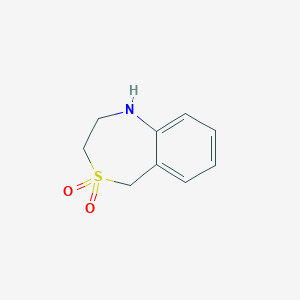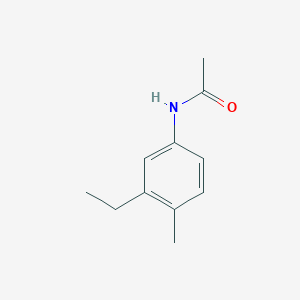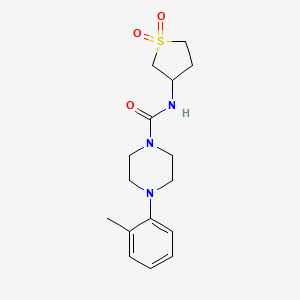
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is also known as CHS or Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). However, in
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation. It has also been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. Additionally, it has been found to reduce the expression of adhesion molecules, which are proteins that play a key role in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 activity and has been extensively studied for its anti-inflammatory effects. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, it also has some limitations. It is a relatively large molecule and may have limited solubility in some solvents. Additionally, it may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide on other diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves several steps. The first step is the chlorination of 4-hydroxybenzenesulfonamide with thionyl chloride to form 2-chloro-4-hydroxybenzenesulfonamide. The second step is the reaction of 2-chloro-4-hydroxybenzenesulfonamide with 4-hydroxybenzenesulfonyl chloride in the presence of a base to form 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. This synthesis method has been widely used in the preparation of 2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide for scientific research purposes.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects on various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Therefore, it has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Propiedades
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-3-1-2-4-12(11)18(16,17)14-9-5-7-10(15)8-6-9/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNWAABCAVZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)



![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)